What is the chemical structure of Mullilam diol?
What is the chemical structure of Mullilam diol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mullilam diol, a monoterpenoid first isolated from the herbs of Zanthoxylum budrunga Wall. (also known as Zanthoxylum rhetsa), presents a noteworthy case in natural product chemistry.[1] Initially misidentified, its structure was later revised and conclusively established as (±)-p-menthan-1α,2β,4β-triol.[2] This document provides a comprehensive technical guide on Mullilam diol, summarizing its chemical structure, physicochemical properties, and the biological activities associated with its natural source. Due to the limited availability of data on the isolated compound, this guide also incorporates information on the extracts of Zanthoxylum rhetsa to provide a broader context for its potential therapeutic applications.
Chemical Structure and Physicochemical Properties
The correct chemical structure of Mullilam diol is (±)-p-menthan-1α,2β,4β-triol. This revision from its initially proposed structure as p-menthane-2,3-dihydroxy-1,4-oxide highlights the importance of rigorous spectroscopic analysis in natural product elucidation.[2]
Table 1: Physicochemical Properties and Identifiers of Mullilam Diol
| Property | Value | Reference |
| IUPAC Name | (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | [3] |
| Synonyms | (±)-p-menthan-1α,2β,4β-triol, Mullilam diol | [2] |
| CAS Number | 36150-04-6 | [1][4][5] |
| Molecular Formula | C₁₀H₂₀O₃ | [3][6] |
| Molecular Weight | 188.26 g/mol | [6] |
| Physical Description | Powder | [1] |
| SMILES | CC(C)C1(CCC(C(C1)O)(C)O)O | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity of the Source Plant: Zanthoxylum rhetsa
Zanthoxylum rhetsa has been traditionally used in Ayurvedic and ethnomedicines for its astringent, anti-microbial, anti-diabetic, anti-spasmodic, anti-inflammatory, and diuretic properties. In vitro and in vivo studies of different parts of the plant have revealed anti-oxidant, anti-microbial, anti-inflammatory, anti-diabetic, anti-diarrheal, and anti-cancer activities.
Table 2: Summary of In Vitro Biological Activities of Zanthoxylum rhetsa Extracts
| Extract/Compound Source | Bioassay | Target/Cell Line | Endpoint | Result (IC₅₀) |
| Z. rhetsa pericarp (Hexane extract) | Anti-inflammatory | RAW 264.7 macrophages | NO Production | 11.99 ± 1.66 µg/mL |
| Z. rhetsa pericarp (95% Ethanol extract) | Anti-inflammatory | RAW 264.7 macrophages | NO Production | 15.33 ± 1.05 µg/mL |
| Z. rhetsa seed (Essential oil) | Anti-inflammatory | RAW 264.7 macrophages | PGE₂ Production | 8.61 ± 2.23 µg/mL |
| Z. rhetsa pericarp (Hexane extract) | Anti-inflammatory | RAW 264.7 macrophages | TNF-α Production | 36.08 ± 0.55 µg/mL |
| Z. rhetsa pericarp (95% Ethanol extract) | Anti-inflammatory | RAW 264.7 macrophages | TNF-α Production | 34.90 ± 2.58 µg/mL |
Potential Signaling Pathway Modulation
Natural products isolated from the Zanthoxylum genus are known to modulate various signaling pathways implicated in inflammation and cancer. While the specific pathways affected by Mullilam diol have not been elucidated, related compounds and extracts from Zanthoxylum rhetsa have been shown to influence key cellular signaling cascades. For instance, extracts from the Rutaceae family, to which Zanthoxylum belongs, have demonstrated anti-inflammatory effects through the downregulation of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β, which are often regulated by the NF-κB and MAPK signaling pathways.
Below is a representative diagram of a generalized anti-inflammatory signaling pathway that could potentially be modulated by compounds from Zanthoxylum rhetsa.
Experimental Protocols
Detailed experimental protocols for the specific isolation or synthesis of Mullilam diol are not extensively documented in publicly available literature. However, general methodologies for the extraction of phytochemicals from Zanthoxylum rhetsa can be adapted from existing studies.
General Protocol for Extraction of Compounds from Zanthoxylum rhetsa
This protocol is a generalized procedure based on methods used for the extraction of various phytochemicals from Zanthoxylum species.
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., fruits, seeds, or bark) of Zanthoxylum rhetsa.
-
Wash the material thoroughly with distilled water to remove any debris.
-
Air-dry the material in the shade at room temperature for several days until completely dry.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction (Maceration):
-
Weigh a specific amount of the powdered plant material (e.g., 100 g).
-
Place the powder in a large conical flask or beaker.
-
Add a suitable organic solvent (e.g., hexane, ethanol, or methanol) in a specific ratio (e.g., 1:10 w/v).
-
Seal the container and allow it to stand at room temperature for a specified period (e.g., 48-72 hours) with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process with the residue 2-3 times to ensure complete extraction.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C) to remove the solvent.
-
The resulting crude extract can be further dried in a desiccator to remove any residual solvent.
-
-
Fractionation and Isolation (General Workflow):
-
The crude extract can be subjected to further fractionation using techniques like liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).
-
Each fraction can then be subjected to chromatographic techniques such as column chromatography (using silica gel or Sephadex) and thin-layer chromatography (TLC) for the separation of individual compounds.
-
Final purification of the isolated compounds can be achieved using preparative high-performance liquid chromatography (HPLC).
-
Conclusion and Future Directions
Mullilam diol is a structurally defined monoterpenoid with potential biological activities, inferred from the known pharmacological properties of its source, Zanthoxylum rhetsa. However, there is a significant lack of research on the isolated compound itself. Future research should focus on the following areas to fully elucidate its therapeutic potential:
-
Isolation and Purification: Development of a standardized and efficient protocol for the isolation of Mullilam diol in sufficient quantities for comprehensive biological testing.
-
Biological Screening: Systematic evaluation of the purified Mullilam diol in a battery of in vitro and in vivo assays to determine its specific anti-inflammatory, anticancer, antimicrobial, and other pharmacological activities.
-
Mechanism of Action Studies: Investigation into the molecular mechanisms underlying the biological activities of Mullilam diol, including its effects on key signaling pathways.
-
Synthetic Methodologies: Development of a stereoselective total synthesis of Mullilam diol to provide a reliable source for further studies and potential drug development.
Addressing these research gaps will be crucial in determining the viability of Mullilam diol as a lead compound for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Investigations of Extracts of Zanthoxylum rhetsa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. researchgate.net [researchgate.net]
